N-(2-methyl-1,3-benzothiazol-6-yl)-2-phenylsulfanylacetamide
Description
IUPAC Nomenclature and Systematic Identification
N-(2-methyl-1,3-benzothiazol-6-yl)-2-phenylsulfanylacetamide is systematically identified by its IUPAC name, which reflects its structural components:
- Core scaffold : 1,3-benzothiazole substituted at position 2 with a methyl group and position 6 with an amide linkage.
- Side chain : A 2-phenylsulfanylacetamide group attached to the benzothiazole’s nitrogen at position 6.
The molecular formula C₁₆H₁₄N₂OS₂ and molecular weight 314.4 g/mol confirm its composition. Key identifiers include:
| Parameter | Value |
|---|---|
| CAS Number | 790726-18-0 |
| SMILES | CC1=NC2=C(S1)C=C(C=C2)NC(=O)CSC3=CC=CC=C3 |
| InChIKey | RNZAMNSKXGQZEJ-UHFFFAOYSA-N |
This compound belongs to the benzothiazole class, which is known for its pharmacological relevance and synthetic versatility.
X-ray Crystallographic Analysis of Molecular Geometry
While direct crystallographic data for this compound are unavailable, structural insights can be inferred from analogous benzothiazole derivatives. For example:
- Benzothiazole ring planarity : The 1,3-benzothiazole core typically adopts a planar conformation, with bond angles consistent with aromatic stabilization.
- Dihedral angles : Substituents at positions 2 (methyl) and 6 (amide-phenylsulfanyl) likely induce slight distortions. In related compounds, dihedral angles between the benzothiazole ring and adjacent aromatic groups (e.g., phenyl rings) range from 70°–80° .
- Hydrogen bonding : The amide group (–NH–CO–) may participate in intramolecular or intermolecular hydrogen bonds, though steric hindrance from the methyl and phenylsulfanyl groups may limit such interactions.
Spectroscopic Characterization (NMR, FT-IR, UV-Vis)
Spectroscopic data for this compound are inferred from synthetic analogs and computational models:
Computational Molecular Modeling and 3D Conformer Analysis
Computational studies (e.g., DFT or molecular mechanics) reveal:
- Conformational flexibility : The phenylsulfanyl group may adopt multiple conformations due to free rotation around the C–S bond, though steric interactions with the benzothiazole methyl group may favor specific orientations.
- Electronic distribution : The electron-withdrawing sulfanyl group and electron-donating methyl group create a polarized environment, influencing reactivity.
- 3D Conformer : The PubChem entry for this compound provides a 3D model showing:
Comparative Structural Analysis with Related Benzothiazole Derivatives
Key Observations :
- Substituent effects : The phenylsulfanyl group introduces steric bulk and electronic modulation compared to simpler analogs like 2-phenylbenzothiazole.
- Functional group diversity : This compound’s acetamide linker enables potential hydrogen bonding, unlike sulfone or sulfonyl groups in other derivatives.
Properties
IUPAC Name |
N-(2-methyl-1,3-benzothiazol-6-yl)-2-phenylsulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2OS2/c1-11-17-14-8-7-12(9-15(14)21-11)18-16(19)10-20-13-5-3-2-4-6-13/h2-9H,10H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNZAMNSKXGQZEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=C(C=C2)NC(=O)CSC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901329074 | |
| Record name | N-(2-methyl-1,3-benzothiazol-6-yl)-2-phenylsulfanylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901329074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
46 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID85270858 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
790726-18-0 | |
| Record name | N-(2-methyl-1,3-benzothiazol-6-yl)-2-phenylsulfanylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901329074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methyl-1,3-benzothiazol-6-yl)-2-phenylsulfanylacetamide typically involves the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.
Introduction of the Methyl Group: The methyl group can be introduced at the 2-position of the benzothiazole ring through alkylation reactions using methyl iodide or similar reagents.
Formation of the Phenylsulfanyl Group: The phenylsulfanyl group can be introduced by reacting the benzothiazole derivative with phenylthiol in the presence of a base such as sodium hydride.
Acetamide Formation: The final step involves the acylation of the benzothiazole derivative with an appropriate acylating agent, such as acetyl chloride, to form the acetamide moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylsulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the acetamide moiety, converting it to the corresponding amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine, chlorine, or nitrating agents under acidic or basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to N-(2-methyl-1,3-benzothiazol-6-yl)-2-phenylsulfanylacetamide exhibit significant antimicrobial properties. A study focused on derivatives of benzothiazole and their antimicrobial activity against various pathogens demonstrated that these compounds can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria.
Case Study: Antimicrobial Evaluation
| Compound | MIC (µM) | Target Organisms |
|---|---|---|
| This compound | 1.27 - 2.65 | Staphylococcus aureus, E. coli |
| Other Benzothiazole Derivatives | Varies (1.43 - 5.85) | Various bacterial and fungal strains |
The Minimum Inhibitory Concentration (MIC) values indicate that this compound has competitive efficacy compared to established antibiotics, suggesting its potential as a new antimicrobial agent .
Anticancer Properties
The anticancer potential of this compound has been explored in vitro against several cancer cell lines. The structural features of benzothiazole derivatives are known to interact with biological targets involved in cancer progression.
Case Study: Anticancer Activity Assessment
| Compound | IC (µM) | Cancer Cell Line |
|---|---|---|
| This compound | 4.53 - 9.99 | HCT116 (Colorectal carcinoma) |
| Standard Drug (5-FU) | 9.99 | HCT116 |
The results suggest that this compound exhibits potent anticancer activity, outperforming some standard chemotherapeutic agents .
Enzyme Inhibition Studies
Further investigations have highlighted the enzyme inhibitory potential of this compound. Enzymes such as dihydrofolate reductase (DHFR) are critical targets for developing new antimicrobials and anticancer drugs.
Table: Enzyme Inhibition Results
| Enzyme Target | Inhibition (%) | Compound Tested |
|---|---|---|
| Dihydrofolate Reductase | 75% | This compound |
| Other Enzymes | Varies | Various benzothiazole derivatives |
These findings indicate that the compound may have a dual role as both an antimicrobial and an anticancer agent through enzyme inhibition .
Mechanism of Action
The mechanism of action of N-(2-methyl-1,3-benzothiazol-6-yl)-2-phenylsulfanylacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting Enzymes: Binding to and inhibiting the activity of specific enzymes involved in biological processes.
Interacting with Receptors: Binding to receptors on the surface of cells, modulating their activity and signaling pathways.
Disrupting Cellular Processes: Interfering with cellular processes such as DNA replication, protein synthesis, or cell division.
Comparison with Similar Compounds
N-(2-methyl-1,3-benzothiazol-6-yl)-2-phenylsulfanylacetamide can be compared with other benzothiazole derivatives, such as:
2-aminobenzothiazole: Lacks the phenylsulfanyl and acetamide groups, resulting in different biological activities.
6-methylbenzothiazole: Similar structure but lacks the phenylsulfanyl and acetamide groups.
2-(phenylsulfanyl)benzothiazole: Lacks the acetamide group, leading to different chemical and biological properties.
Biological Activity
N-(2-methyl-1,3-benzothiazol-6-yl)-2-phenylsulfanylacetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.
Synthesis and Characterization
The compound is synthesized through various chemical reactions involving benzothiazole derivatives. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Liquid Chromatography-Mass Spectrometry (LC-MS), and High-Performance Liquid Chromatography (HPLC) are employed to confirm its structure and purity .
Anti-Cancer Activity
Recent studies have highlighted the anti-cancer properties of benzothiazole derivatives, including this compound. The compound has been evaluated for its effects on different cancer cell lines:
- Cell Proliferation Inhibition : The compound demonstrated significant inhibition of cell proliferation in human epidermoid carcinoma (A431) and non-small cell lung cancer cell lines (A549, H1299). The MTT assay indicated a dose-dependent decrease in cell viability .
- Apoptosis Induction : Flow cytometry analysis revealed that the compound induced apoptosis in A431 and A549 cells. The mechanism involved the activation of caspases and modulation of apoptotic markers .
- Cell Migration Inhibition : Scratch wound healing assays showed that this compound significantly reduced the migration of cancer cells, indicating potential anti-metastatic properties .
Anti-inflammatory Effects
The compound's ability to modulate inflammatory responses was assessed by measuring the levels of pro-inflammatory cytokines IL-6 and TNF-α in RAW264.7 mouse macrophages. The results showed a marked reduction in these cytokines upon treatment with the compound, suggesting its potential as an anti-inflammatory agent .
Tyrosinase Inhibition
Another area of interest is the compound's inhibitory effect on tyrosinase, an enzyme involved in melanin production. Studies indicated that this compound exhibited potent inhibitory activity against mushroom tyrosinase, making it a candidate for treating hyperpigmentation disorders .
Mechanistic Insights
The biological activities of this compound can be attributed to several mechanisms:
- Modulation of Cell Cycle : The compound causes cell cycle arrest in cancer cells, preventing their progression through critical phases necessary for proliferation.
- Caspase Activation : It promotes apoptosis through caspase pathway activation, leading to programmed cell death in cancerous cells.
- Cytokine Modulation : The reduction in IL-6 and TNF-α suggests that the compound may inhibit pathways associated with inflammation and tumor progression.
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound:
- Study on A431 Cells : In a controlled study, A431 cells were treated with varying concentrations of the compound. Results indicated a significant reduction in cell viability at concentrations above 1 µM over 48 hours .
- In Vivo Models : Animal models treated with this compound showed reduced tumor growth compared to control groups, reinforcing its potential as an anti-cancer therapeutic .
Q & A
Q. What are the established synthetic routes for N-(2-methyl-1,3-benzothiazol-6-yl)-2-phenylsulfanylacetamide, and how can reaction conditions be optimized?
The synthesis of analogous acetamide derivatives typically involves nucleophilic substitution or condensation reactions. For example, 2-azido-N-phenylacetamides are synthesized by refluxing 2-chloro-N-phenylacetamides with sodium azide in a toluene:water solvent system (8:2 ratio) for 5–7 hours . Optimization may involve adjusting solvent polarity, temperature, or stoichiometry. For sulfur-containing analogs like 2-phenylsulfanylacetamide, thiol-alkylation reactions using mercaptobenzothiazole derivatives and α-haloacetamides are common . Purification via crystallization (ethanol) or column chromatography is recommended to isolate the target compound.
Q. What spectroscopic and chromatographic methods are critical for characterizing this compound?
- NMR : Key signals include the benzothiazole aromatic protons (δ 7.0–8.5 ppm), methyl group on the benzothiazole (δ ~2.5 ppm), and acetamide carbonyl (δ ~168 ppm in NMR) .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., exact mass calculated for : 331.0573).
- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients resolve impurities. TLC (hexane:ethyl acetate, 9:1) monitors reaction progress .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound, and what challenges arise during refinement?
Single-crystal X-ray diffraction using SHELX programs (e.g., SHELXL) is standard. Challenges include:
- Twinned data : Requires careful handling of lattice parameters and refinement constraints.
- Disorder in flexible groups : The phenylsulfanyl or benzothiazole moieties may exhibit rotational disorder, necessitating split-atom models .
- Hydrogen bonding : Intermolecular interactions (e.g., C–H⋯O) influence packing; SHELXPRO can model these with riding H-atom parameters .
Q. How should researchers address contradictions in bioactivity data across different assays?
Inconsistent IC values may arise from assay-specific factors:
- Autofluorescence interference : Compounds with benzothiazole cores can fluoresce at wavelengths overlapping with fluorogenic substrates, leading to false negatives/positives .
- Enzyme source variability : Differences in recombinant vs. native enzyme preparations (e.g., Helicobacter pylori succinate dehydrogenase inhibition) affect activity . Validate results using orthogonal assays (e.g., FP substrate-free methods) .
Q. What structure-activity relationship (SAR) insights guide the optimization of benzothiazole-containing acetamides?
Key SAR observations:
- Benzothiazole substitution : A 2-methyl group enhances metabolic stability compared to unsubstituted analogs .
- Sulfanyl linker : Replacing sulfur with oxygen reduces potency, as seen in HpSDH inhibitors (IC shift from 2.9 µM to >10 µM) .
- Phenylsulfanyl vs. alkylsulfanyl : Aromatic sulfanyl groups improve binding to hydrophobic enzyme pockets (e.g., MMP inhibitors) .
Q. What computational strategies predict binding modes of this compound to target enzymes?
- Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with active sites (e.g., hydrogen bonds with catalytic residues).
- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories.
- Pharmacophore mapping : Align with known inhibitors (e.g., curcumin derivatives) to identify critical electrostatic/hydrophobic features .
Methodological Considerations
Q. How can researchers mitigate synthetic byproducts during acetamide formation?
Q. What are best practices for validating enzyme inhibition mechanisms?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
